molecular formula C20H22F2N2O6S2 B2429696 8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-93-2

8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2429696
CAS No.: 898452-93-2
M. Wt: 488.52
InChI Key: HUEHPDHHIPBNMD-UHFFFAOYSA-N
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Description

8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

8-(2,5-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O6S2/c1-29-16-3-5-17(6-4-16)31(25,26)24-12-13-30-20(24)8-10-23(11-9-20)32(27,28)19-14-15(21)2-7-18(19)22/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEHPDHHIPBNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of Sulfonyl Groups: The 2,5-difluorobenzenesulfonyl and 4-methoxybenzenesulfonyl groups are introduced via sulfonylation reactions using appropriate sulfonyl chlorides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of efficiency.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

    Automation: Utilizing automated systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl groups or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure might make it useful in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound could be used as a tool in biological studies to investigate the function of certain proteins or pathways.

Mechanism of Action

The mechanism by which 8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,5-difluorobenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • 8-(2,5-difluorobenzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Uniqueness

8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both 2,5-difluorobenzenesulfonyl and 4-methoxybenzenesulfonyl groups, which confer specific chemical properties and potential biological activities. The spirocyclic structure also contributes to its distinctiveness, potentially affecting its reactivity and interactions with other molecules.

Biological Activity

The compound 8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspiro compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H15F2N3O4S2
  • Molecular Weight : 393.42 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for structural analysis.

The compound features a complex spirocyclic structure that contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds in the diazaspiro family have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation .
  • Antimicrobial Properties : The sulfonyl groups in the structure may enhance interactions with microbial cell membranes, potentially leading to antimicrobial effects.

Biological Activity Overview

Activity TypeDescriptionReferences
Antihypertensive Effects Compounds similar to this have demonstrated efficacy in reducing blood pressure in hypertensive models .
Antimicrobial Activity Related diazaspiro compounds exhibit antimicrobial properties against various pathogens .
Anti-inflammatory Effects Inhibition of sEH leads to reduced inflammatory markers, suggesting potential use in inflammatory diseases .

Case Studies and Research Findings

  • Antihypertensive Study : A study involving related diazaspiro compounds showed significant reductions in blood pressure in spontaneously hypertensive rats when administered at doses of 30 mg/kg. The mechanism was linked to the inhibition of sEH, which regulates vascular tone and inflammation .
  • Antimicrobial Efficacy : Research indicated that certain derivatives possess strong antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like difluorobenzenesulfonyl enhances membrane permeability .
  • Inflammatory Response Modulation : In vitro studies demonstrated that compounds with similar structures effectively reduced cytokine release from immune cells, indicating potential therapeutic roles in autoimmune conditions .

Q & A

Q. Challenges :

  • Side Reactions : Competing sulfonylation at alternate nitrogen sites requires precise temperature control (0–5°C) .
  • Yield Optimization : Low yields (<40%) due to steric hindrance from the spiro structure; microwave-assisted synthesis may improve efficiency .

How can NMR and MS be utilized to confirm structural integrity?

  • 1H/13C NMR :
    • Spirocyclic Core : Distinct singlet for the oxa-diazaspiro proton (δ 4.1–4.3 ppm) and split signals for fluorine-substituted aromatic protons (δ 7.2–7.8 ppm) .
    • Sulfonyl Groups : Deshielded methyl/methoxy protons (δ 3.8–4.0 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C24H22F2N2O6S2: 560.09; observed: 560.12) .

Q. Mitigation Strategies :

  • SAR Studies : Modify methoxy groups to trifluoromethoxy for improved metabolic stability .
  • Proteomic Profiling : Identify off-target interactions via kinome-wide screening .

What computational approaches predict reactivity and binding modes?

  • DFT Calculations : Optimize transition states for sulfonylation reactions (e.g., ΔG‡ = 28 kcal/mol for benzoyl transfer) .
  • Molecular Docking : Docking into caspase-3 (PDB: 3DEI) predicts H-bonding with Arg164 and hydrophobic interactions with Phe256 .

Q. Example SAR Table :

Analog (R Group)IC50 (nM)logP
4-OCH31202.8
4-OCH2CF3853.1
4-Cl2203.4

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